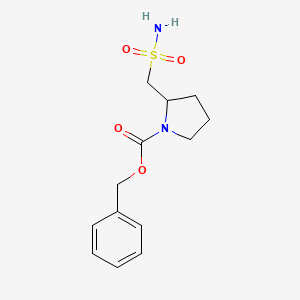

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O4S . It has a molecular weight of 298.36 .

Molecular Structure Analysis

The molecular structure of Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is represented by the formula C13H18N2O4S . This indicates that it contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a powder at room temperature . The boiling point and other specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Cholinesterase Inhibition

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate has been examined for its in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that compounds in this category demonstrated moderate inhibitory effects against AChE, with certain derivatives showing promising anti-BChE activity comparable to rivastigmine. This suggests potential applications in conditions where cholinesterase inhibition is beneficial, such as Alzheimer's disease. The research also included cytotoxicity screening using human monocytic leukemia THP-1 cell line, showing insignificant toxicity (Pizova et al., 2017).

Crystallography

In crystallography, benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate-related compounds have been studied. For instance, a study explored the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline, showing the formation of chains of L-proline zwitterions capped by benzoic acid molecules. This can be useful in understanding molecular interactions and designing novel crystalline materials (Chesna et al., 2017).

Synthesis of Optically Pure Compounds

The compound has been utilized in the preparation of optically pure substances. A study outlined the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, which is significant for creating compounds with specific stereochemical properties (Ruano et al., 2006).

Pharmaceutical Applications

In pharmaceutical research, derivatives of benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate have been investigated for various applications. For example, a study on a peptidyl α-keto benzothiazole derivative, structurally related to this compound, examined its role as a prolyl endopeptidase inhibitor. The findings may contribute to the development of therapeutic agents for diseases where such inhibition is beneficial (Tsutsumi et al., 1995).

Tandem Chemical Reactions

The compound has been used in tandem chemical reactions. For instance, a study reported the synthesis of pyrrolidin-2-ones through tandem reactions involving vinyl sulfonium salts, highlighting the compound's utility in complex chemical syntheses (Xie et al., 2010).

Safety And Hazards

properties

IUPAC Name |

benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLHUFANCOFLEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

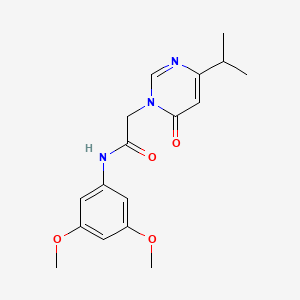

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)

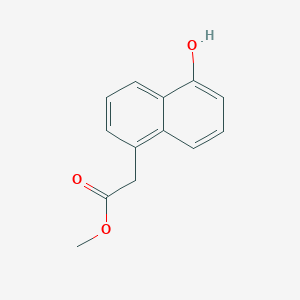

![N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2359633.png)

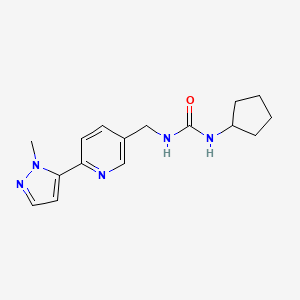

![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)

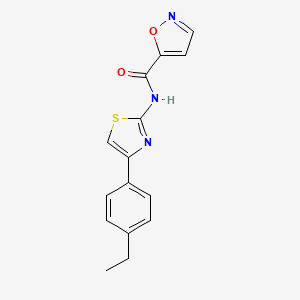

![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)